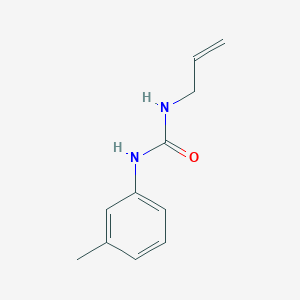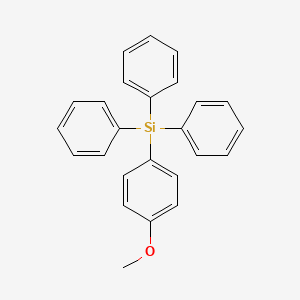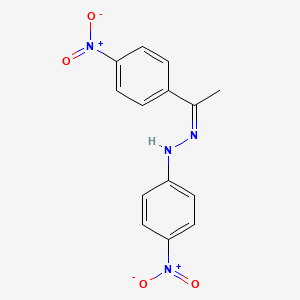
4'-Nitroacetophenone 4-nitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Nitroacetophenone 4-nitrophenylhydrazone: is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.276 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitroacetophenone 4-nitrophenylhydrazone typically involves the reaction of 4’-nitroacetophenone with 4-nitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for 4’-Nitroacetophenone 4-nitrophenylhydrazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Nitroacetophenone 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroacetophenone derivatives.
Reduction: Formation of aminoacetophenone derivatives.
Substitution: Formation of halogenated acetophenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4’-Nitroacetophenone 4-nitrophenylhydrazone is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds .
Biology: In biological research, this compound is used to study enzyme kinetics and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, 4’-Nitroacetophenone 4-nitrophenylhydrazone is used in the manufacture of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 4’-Nitroacetophenone 4-nitrophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
4’-Nitroacetophenone: A precursor in the synthesis of 4’-Nitroacetophenone 4-nitrophenylhydrazone, used in the manufacture of pharmaceuticals and dyes.
4-Nitrophenylhydrazine: Another precursor, used as a derivatizing agent for carbonyl compounds.
Uniqueness: 4’-Nitroacetophenone 4-nitrophenylhydrazone is unique due to its dual functional groups (nitro and hydrazone), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
18265-72-0 |
|---|---|
Fórmula molecular |
C14H12N4O4 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
4-nitro-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c1-10(11-2-6-13(7-3-11)17(19)20)15-16-12-4-8-14(9-5-12)18(21)22/h2-9,16H,1H3/b15-10- |
Clave InChI |
HXWIDJSTRZCIBE-GDNBJRDFSA-N |
SMILES isomérico |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



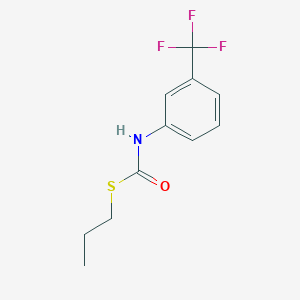
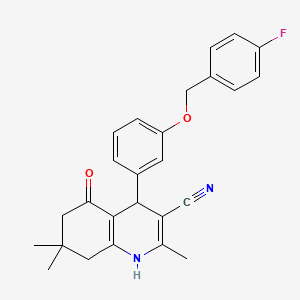
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)



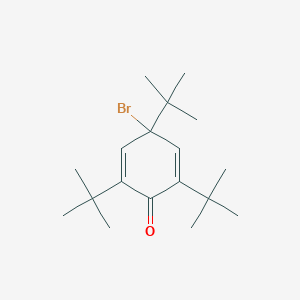
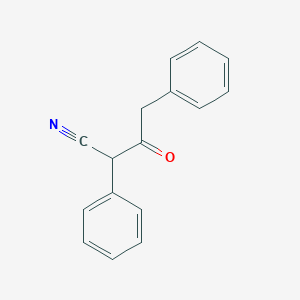
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)
